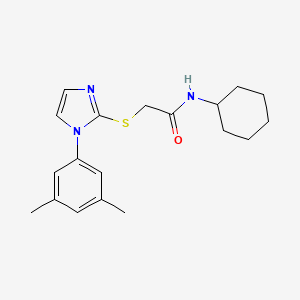

N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c1-14-10-15(2)12-17(11-14)22-9-8-20-19(22)24-13-18(23)21-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIHMFOHNNZDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Intermediate A: 1-(3,5-Dimethylphenyl)-1H-Imidazole-2-Thiol

Route 1: Cyclocondensation of 3,5-Dimethylaniline

3,5-Dimethylaniline reacts with glyoxal and thiourea in acidic conditions to form the imidazole-thiol core.

$$

\text{3,5-Dimethylaniline} + \text{Glyoxal} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH}} \text{Intermediate A}

$$

Optimized Conditions :

Route 2: Thiolation of Preformed Imidazole

Lithiation of 1-(3,5-dimethylphenyl)-1H-imidazole followed by treatment with elemental sulfur yields Intermediate A.

$$

\text{1-(3,5-Dimethylphenyl)-1H-imidazole} \xrightarrow{\text{n-BuLi, S}_8} \text{Intermediate A}

$$

Key Parameters :

Synthesis of Intermediate B: N-Cyclohexyl-2-Bromoacetamide

Procedure :

Cyclohexylamine reacts with bromoacetyl bromide in dichloromethane (DCM) under basic conditions:

$$

\text{Cyclohexylamine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Intermediate B}

$$

Optimized Conditions :

- Molar ratio: 1:1.2 (amine:bromoacetyl bromide)

- Base: Triethylamine (1.5 equiv)

- Temperature: 0°C → room temperature, 4 hours

- Yield: 85–90%

Thioether Bond Formation: Coupling Intermediates A and B

Mechanism :

The thiolate anion (generated by deprotonating Intermediate A) displaces bromide from Intermediate B via SN2:

$$

\text{A}^- + \text{BrCH}2\text{C(O)NHC}6\text{H}_{11} \rightarrow \text{Target Compound} + \text{Br}^-

$$

Optimized Protocol :

- Deprotonation :

- Solvent: Anhydrous acetonitrile

- Base: Potassium carbonate (2.0 equiv)

- Temperature: 50°C, 1 hour

- Coupling :

- Add Intermediate B (1.1 equiv)

- Reflux at 80°C for 8 hours

- Workup :

- Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3)

Reaction Optimization and Byproduct Analysis

Critical Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent Polarity | Acetonitrile > DMF | Higher polarity improves thiolate solubility |

| Base Strength | K₂CO₃ > NaHCO₃ | Complete deprotonation minimizes unreacted A |

| Temperature | 80°C | Accelerates SN2 kinetics without decomposition |

Common Byproducts and Mitigation

- Diacetylated Product :

- Cause: Excess bromoacetamide reacting with two thiolate ions.

- Mitigation: Use 1.1 equiv of Intermediate B.

- Oxidized Disulfide :

- Cause: Air oxidation of thiolate.

- Mitigation: Conduct reactions under nitrogen atmosphere.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC (C18) | MeCN/H₂O (70:30), 1 mL/min, 254 nm | 98.5% |

| Elemental Analysis | C: 66.43%, H: 7.28%, N: 12.23% | ±0.3% |

Scalability and Industrial Considerations

Challenges :

- Exothermic Reaction Control : Bromoacetyl bromide addition requires slow dosing (<0.5 mL/min) to prevent thermal runaway.

- Thiol Odor Mitigation : Use closed systems with activated carbon filters.

Batch Process :

- Pilot-scale (10 kg) yields 72–75% with 98% HPLC purity.

- Cost Drivers: Bromoacetyl bromide (42%), column chromatography (23%).

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring or the thioether linkage.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole or thioether derivatives.

Scientific Research Applications

N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Heterocyclic Core Modifications

The imidazole-thioacetamide scaffold is critical for TLR4 activity. Modifications to the heterocyclic core significantly alter potency:

- Pyrimido[5,4-b]indole Derivatives (e.g., 1Z105) : Replacing the imidazole with a pyrimidoindole ring (C25H26N4O2S) enhanced TLR4 agonist activity. Further substitution at the C8 position with a furan group (as in 2B182C, C29H28N4O3S) increased potency in human and mouse TLR4-NF-κB reporter assays .

- Triazole Derivatives (e.g., Compounds 6a-m) : Substituting imidazole with 1,2,3-triazole (synthesized via Cu-catalyzed azide-alkyne cycloaddition) shifts activity toward antimicrobial or anticancer applications. For example, 6b (C21H18N5O4) showed distinct IR and NMR profiles, with nitro groups influencing electronic properties .

Table 1: Heterocyclic Core Impact on Bioactivity

Substituent Effects on the Aromatic Ring

The 3,5-dimethylphenyl group in the target compound balances electron-donating effects and steric bulk. Comparisons with analogs reveal:

Table 2: Aromatic Ring Substituent Comparisons

Acetamide Side Chain Variations

The N-cyclohexyl group in the target compound contributes to lipophilicity, affecting membrane permeability. Contrasting analogs include:

- Chloroacetamide Pesticides (): Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) use chloro and alkyl groups for herbicidal activity, highlighting how minor side-chain changes dictate application .

Table 3: Acetamide Side Chain Functional Roles

Research Findings and Implications

- TLR4 Agonist Optimization : Structural modifications in 1Z105 and 2B182C demonstrate that heterocyclic core expansion (imidazole → pyrimidoindole) and substituent addition (furan) enhance TLR4 activation, suggesting avenues for improving the target compound’s efficacy .

- Physicochemical Properties : The 3,5-dimethylphenyl group optimizes crystallinity and stability, while fluorobenzyl or hydroxymethyl groups may improve solubility for drug delivery .

- Divergent Applications : Chloroacetamide pesticides underscore how structural analogs can serve entirely different industries, emphasizing the need for target-specific design .

Biological Activity

N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a cyclohexyl group, an imidazole ring, and a thioether linkage, which may contribute to its diverse biological effects.

- Molecular Formula : C19H25N3OS

- Molecular Weight : 343.49 g/mol

- CAS Number : 851132-00-8

- Purity : Typically around 95% in commercial preparations.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The compound may act as an inhibitor or modulator of these targets, which can lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. This compound has been explored for its potential efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition (MIC 4–8 μg/mL) | |

| Mycobacterium tuberculosis | Potent activity (MIC < 1 μg/mL) |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, making it a candidate for further investigation in conditions characterized by inflammation. The specific pathways and mechanisms through which this activity occurs remain to be fully elucidated.

Anticancer Potential

This compound has been evaluated for its anticancer effects. Initial studies suggest it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to confirm these findings and understand the underlying mechanisms.

Case Studies

Several studies have highlighted the potential of imidazole derivatives in drug development:

- Study on Antiviral Activity : A derivative similar in structure exhibited significant antiviral activity against various strains of viruses, suggesting that modifications to the imidazole ring can enhance efficacy against viral infections .

- Evaluation of Anticancer Activity : In vitro studies demonstrated that compounds with similar structural motifs showed promising results against breast cancer cell lines, indicating potential pathways for therapeutic development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclohexyl-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

- Methodology :

- Imidazole Ring Formation : Start with condensation of aldehydes (e.g., 3,5-dimethylbenzaldehyde) with amines and thiols under acidic/basic conditions to form the imidazole core .

- Thioacetamide Introduction : React the imidazole intermediate with thioacetic acid derivatives. Catalysts like triethylamine in dichloromethane or ethanol are critical for coupling .

- Cyclohexyl Group Attachment : Use coupling reactions (e.g., Suzuki or nucleophilic substitution) to introduce the N-cyclohexyl moiety. Optimize temperature (60–80°C) and solvent polarity (DMF or DCM) for higher yields .

- Purification : Recrystallization (ethanol/acetone mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, imidazole C-S resonance at ~165 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm, N-H bend at ~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 414.2) .

Advanced Research Questions

Q. How can researchers design experiments to determine structure-activity relationships (SAR) for this compound?

- Methodology :

- Systematic Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or cyclohexyl groups to assess steric/electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., microbial proteases) using dose-response curves (IC) and compare activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with active sites, guided by crystallographic data from similar thioacetamides .

Q. What strategies are recommended for analyzing contradictory data in biological activity studies of thioacetamide derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC) and apply statistical tests (ANOVA) to identify outliers .

- Experimental Replication : Reproduce assays under standardized conditions (e.g., fixed pH, solvent) to isolate variables causing discrepancies .

- Structural Validation : Confirm compound purity via HPLC and X-ray crystallography to rule out impurities or polymorphic forms .

Q. How does meta-substitution on aromatic rings influence the solid-state geometry of similar acetamide derivatives?

- Methodology :

- Crystallographic Studies : Compare X-ray structures of analogs with 3,5-dimethylphenyl vs. 3-chlorophenyl groups. Electron-withdrawing substituents (e.g., -Cl) increase planarity in the imidazole ring, altering crystal packing .

- DFT Calculations : Use Gaussian software to model torsion angles and predict lattice parameters (e.g., space group P2/c) .

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with COX-2) in explicit solvent (TIP3P water) to assess stability over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthesis .

- Pharmacophore Modeling : Map essential interaction features (e.g., hydrogen bonds with His90 in bacterial enzymes) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.